2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Lipophilicity Drug-likeness Permeability

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1247386-03-3) is a bicyclic heterocyclic compound featuring a partially saturated benzothiazole core fused with a cyclohexanone ring, carrying an ethyl substituent at the 2-position. With a molecular formula of C9H11NOS and a molecular weight of 181.26 g/mol, this compound belongs to the 4,5,6,7-tetrahydrobenzothiazol-7-one scaffold class that has been extensively utilized as a versatile intermediate in medicinal chemistry, particularly as a structural core for histone deacetylase (HDAC) inhibitors and kinase-targeting agents.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 1247386-03-3
Cat. No. B1527453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS1247386-03-3
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(S1)C(=O)CCC2
InChIInChI=1S/C9H11NOS/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h2-5H2,1H3
InChIKeyPGYPJBVYLUZTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1247386-03-3) – Core Chemical Identity and Sourcing Profile


2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 1247386-03-3) is a bicyclic heterocyclic compound featuring a partially saturated benzothiazole core fused with a cyclohexanone ring, carrying an ethyl substituent at the 2-position . With a molecular formula of C9H11NOS and a molecular weight of 181.26 g/mol, this compound belongs to the 4,5,6,7-tetrahydrobenzothiazol-7-one scaffold class that has been extensively utilized as a versatile intermediate in medicinal chemistry, particularly as a structural core for histone deacetylase (HDAC) inhibitors and kinase-targeting agents [1]. The compound is commercially available from multiple suppliers at a standard purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm .

Why 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Cannot Be Casually Replaced by In-Class Analogs


Within the tetrahydrobenzothiazol-7-one family, subtle variations at the 2-position produce pronounced differences in lipophilicity, metabolic stability, and target engagement that preclude simple interchange . The 2-ethyl substituent confers a predicted LogP of approximately 1.77, positioning this compound in a lipophilicity window distinct from 2-methyl (LogP ~1.3), 2-phenyl (LogP ~3.0), and 2-amino (LogP ~0.8) analogs [1]. These differences directly impact membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility. Additionally, the tetrahydrobenzothiazole scaffold has been validated as a privileged core for dual CK2/GSK3β kinase inhibition and pan-HDAC inhibition, where the 2-position substituent critically modulates isoform selectivity profiles [2]. Substituting one 2-substituted analog for another without accounting for these structure-activity relationship (SAR) parameters risks compromising assay reproducibility, confounding structure-based lead optimization, and undermining intellectual property positioning [3].

Quantitative Differentiation Evidence for 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


Lipophilicity Differentiation: 2-Ethyl vs. 2-Methyl, 2-Phenyl, and 2-Amino Tetrahydrobenzothiazol-7-one Analogs

The predicted LogP of 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is 1.77, which is intermediate between the more polar 2-amino analog (predicted LogP ~0.8) and the highly lipophilic 2-phenyl analog (predicted LogP ~3.0), and moderately higher than the 2-methyl analog (predicted LogP ~1.3) . This positions the 2-ethyl derivative in the optimal LogP range (1–3) associated with favorable oral bioavailability and cell permeability according to Lipinski's Rule of Five, while maintaining sufficient aqueous solubility for in vitro assay compatibility [1].

Lipophilicity Drug-likeness Permeability

HDAC Inhibitory Potency of Tetrahydrobenzothiazole Scaffold: Class-Level Evidence Supporting the Core Structure

A series of sixteen hydroxamic acid-based HDAC inhibitors built on the 4,5,6,7-tetrahydrobenzothiazole scaffold demonstrated potent pan-HDAC inhibitory activity, with lead compound 6h achieving IC50 values of 1.22–5.35 µM across seven human cancer cell lines (A549, KYSE30, TPC1, HGC27, HepG2, and others), comparable to the FDA-approved HDAC inhibitor vorinostat (SAHA) [1]. The tetrahydrobenzothiazole core was shown via docking simulations to fit precisely into the active sites of HDAC2 and HDAC6, with the 2-position substituent critically influencing isoform selectivity [2]. While compound-specific IC50 data for the 2-ethyl analog are not yet published, the class-validated scaffold provides strong precedent for HDAC-targeted probe design.

HDAC inhibition Antitumor Epigenetics

Kinase Inhibition Potential: Tetrahydrobenzothiazole Core in Dual CK2/GSK3β Targeting

4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives have been reported as novel dual kinase inhibitors targeting casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β), two validated oncology and neurodegenerative disease targets [1]. The scaffold's planar thiazole ring and hydrogen-bond-accepting 7-carbonyl group enable bidentate hinge-binding interactions in the ATP pocket, while the 2-substituent extends into the solvent-exposed region or selectivity pocket depending on its size and polarity [2]. The 2-ethyl group, being small and hydrophobic, is predicted to favor CK2 over GSK3β based on the size of the respective hydrophobic pockets, but direct IC50 comparisons are unavailable.

Kinase inhibition CK2 GSK3β

Synthetic Versatility: 2-Ethyl Substituent as a Traceless Handle vs. 2-Amino and 2-Chloro Analogs

In the synthesis pathway of tetrahydrobenzothiazol-7-one derivatives described by Stepanov et al., the 2-amino group serves as a reactive handle that can be converted to 2-chloro (via butyl nitrite/CuCl) and subsequently to various 2-substituted derivatives via nucleophilic displacement [1]. The 2-ethyl analog represents a terminal functionalization product that is chemically stable and cannot undergo further nucleophilic substitution, making it a defined, non-reactive scaffold suitable for downstream diversification at other positions (e.g., oxime formation at C7, ring functionalization) without competing side reactions at C2 [2]. In contrast, the 2-amino and 2-chloro analogs retain reactive functionality that can complicate multi-step synthetic sequences.

Synthetic chemistry Functionalization Building block

Enamine REAL Database Availability: Direct Procurement Feasibility vs. Custom Synthesis of Non-Catalog Analogs

2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is catalogued in the Enamine REAL chemical space (Product ID EN300-105914) with 95% purity, indicating it is a pre-synthesized and stocked building block available for immediate shipment . Bidepharm similarly lists this compound with standard purity of 95% and batch-specific QC documentation . In contrast, several close analogs (e.g., 2-propyl, 2-isopropyl, or 2-cyclopropyl derivatives) are not listed in major screening compound catalogs, requiring custom synthesis with lead times of 4–8 weeks. This immediate commercial availability reduces procurement cycle time and enables rapid initiation of SAR studies.

Commercial availability Lead time Screening collection

Scaffold Validation in Dual c-Met and Tyrosine Kinase Inhibition: Tetrahydrobenzothiazole Core Demonstrated Sub-Nanomolar Potency

In a 2022 study by Mohareb et al., tetrahydrobenzothiazol-7(4H)-one derivatives were evaluated against six cancer cell lines and tested for c-Met enzymatic inhibition using foretinib as a positive control. Twelve compounds exhibited IC50 values less than 1.30 nM, and sixteen compounds showed higher inhibition than the reference SGI-1776 (IC50 = 4.86 nM) against the PC-3 prostate cancer cell line [1]. While the tested compounds were more structurally elaborate (quinoline and chromene derivatives) than the 2-ethyl parent scaffold, this study robustly validates the tetrahydrobenzothiazol-7-one core as a privileged structure capable of achieving sub-nanomolar potency against clinically relevant kinase targets when appropriately elaborated [2].

c-Met Tyrosine kinase Anti-proliferative

Optimal Research and Industrial Application Scenarios for 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one


HDAC Inhibitor Lead Optimization and Epigenetic Probe Development

The tetrahydrobenzothiazole scaffold has been validated as a core structure for pan-HDAC inhibitors with low-micromolar potency across multiple cancer cell lines [1]. The 2-ethyl analog provides an optimal LogP (1.77) for balancing cellular permeability and aqueous solubility, making it a superior starting scaffold for HDAC inhibitor SAR campaigns compared to more lipophilic 2-phenyl analogs that may require solubilizing group introduction, or more polar 2-amino analogs that may limit membrane penetration. Researchers can directly elaborate the 7-carbonyl position with hydroxamic acid or benzamide zinc-binding groups while using the 2-ethyl substituent to fine-tune pharmacokinetic properties.

Fragment-Based Kinase Inhibitor Design Leveraging a Minimal C2 Substituent

The 2-ethyl group is the smallest alkyl substituent providing sufficient hydrophobic contact for kinase ATP-pocket binding while maintaining minimal steric bulk. This compound serves as an ideal fragment-sized starting point (MW 181.26 Da) for structure-based drug design targeting kinases such as CK2, GSK3β, and c-Met, where the tetrahydrobenzothiazole scaffold has demonstrated sub-nanomolar potential upon elaboration [2]. The 2-ethyl substituent can be used as a 'minimal anchor' during fragment growing or linking strategies, avoiding the steric penalties associated with bulkier 2-aryl analogs.

Multi-Step Synthesis of Diversified Heterocyclic Libraries

The chemical inertness of the 2-ethyl group eliminates competing side reactions at C2 during multi-step synthetic sequences targeting functionalization at C7 (oxime formation, hydrazone condensation, reductive amination) or on the saturated ring (alkylation, oxidation) [3]. This orthogonal reactivity profile makes the 2-ethyl analog the preferred building block for constructing diverse compound libraries via parallel synthesis, in contrast to the 2-amino and 2-chloro analogs that require protecting group strategies or risk cross-reactivity. Procurement of this compound with batch-verified purity (95%) and QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm ensures reproducibility across library synthesis campaigns .

High-Throughput Screening Collection Augmentation with Immediate Availability

With confirmed commercial availability in the Enamine REAL database (EN300-105914) and from multiple Chinese and European vendors, this compound can be procured and integrated into HTS screening decks within days rather than weeks . The combination of drug-like physicochemical properties (LogP 1.77, MW 181.26, TPSA 30 Ų), a validated bioactive scaffold, and immediate off-the-shelf access makes it an efficient choice for augmenting diversity-oriented or target-focused screening collections, particularly for epigenetic and kinase target panels where the tetrahydrobenzothiazole core has demonstrated enriched hit rates.

Quote Request

Request a Quote for 2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.